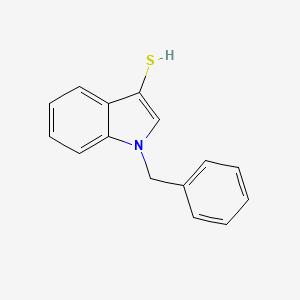
1-Benzyl-1H-indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-indole-3-thiol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a thiol group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-3-thiol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The Fischer indole synthesis is widely used due to its efficiency and scalability . Additionally, modern methods may employ palladium-catalyzed reactions to introduce various substituents on the indole ring .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-indole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
1-Benzyl-1H-indole-3-thiol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The indole ring can interact with biological receptors, influencing signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-Benzyl-1H-indole-3-acetic acid
- 1-Benzyl-1H-indole-3-methanol
Comparison: 1-Benzyl-1H-indole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different oxidation states and form unique covalent bonds with biological molecules .
Properties
CAS No. |
80167-65-3 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1-benzylindole-3-thiol |
InChI |
InChI=1S/C15H13NS/c17-15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11,17H,10H2 |
InChI Key |
PBUONYSUTAZMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















